Benzene, propenyl-

Description

Classification and Structural Context within Phenylpropene Derivatives

Benzene (B151609), propenyl- belongs to the class of organic compounds known as phenylpropenes. These are characterized by a benzene ring bonded to a three-carbon propylene (B89431) chain. The position of the double bond in the propylene chain distinguishes it from its isomers. wikipedia.org Specifically, in Benzene, propenyl-, the double bond is between the first and second carbon atoms of the propenyl group (C=C-C).

This structural arrangement places it in contrast to its isomers, such as allylbenzene (B44316) (3-phenyl-1-propene), where the double bond is at the end of the chain (C-C=C), and α-methylstyrene (2-phenylpropene), where the methyl group is attached to the same carbon as the phenyl ring. europa.eunist.govnih.gov The conjugation of the double bond with the benzene ring in Benzene, propenyl- significantly influences its electronic properties and reactivity compared to its non-conjugated isomer, allylbenzene.

The phenylpropene framework is a common motif in a variety of naturally occurring compounds, many of which are derivatives of Benzene, propenyl-. wikipedia.org

Table 1: Isomers of Propenylbenzene

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Structure |

|---|---|---|---|---|

| trans-β-Methylstyrene | (E)-1-Phenylpropene | 873-66-5 | C₉H₁₀ | CC=Cc1ccccc1 |

| cis-β-Methylstyrene | (Z)-1-Phenylpropene | 766-90-5 | C₉H₁₀ | C/C=C\c1ccccc1 |

| Allylbenzene | 3-Phenylpropene | 300-57-2 | C₉H₁₀ | C=CCc1ccccc1 |

| α-Methylstyrene | 2-Phenylpropene | 98-83-9 | C₉H₁₀ | CC(=C)c1ccccc1 |

Historical Evolution of Academic Inquiry into Benzene, propenyl- Chemistry

Early investigations into Benzene, propenyl- date back to the late 19th and early 20th centuries, with initial studies focusing on its synthesis and basic reactivity. nist.gov For instance, early methods involved the reduction of corresponding ketones or allylic rearrangements. orgsyn.org Over the decades, research has evolved to explore more intricate aspects of its chemistry.

Key historical research areas include:

Isomerization Studies: A significant body of work has been dedicated to understanding the isomerization between Benzene, propenyl- and its isomers, particularly allylbenzene. researchgate.net These studies have been crucial for developing selective synthetic methods for each isomer.

Reaction Mechanisms: The compound has served as a model substrate for investigating various reaction mechanisms, including electrophilic additions to the double bond and substitution reactions on the aromatic ring.

Polymerization: The potential for Benzene, propenyl- to undergo polymerization, similar to its simpler analog styrene (B11656), has also been a subject of academic inquiry, although it is generally less reactive in this regard. smolecule.com

Significance of Benzene, propenyl- as a Synthetic Precursor and Mechanistic Probe

The dual functionality of Benzene, propenyl- makes it a valuable building block in organic synthesis. The alkene moiety can undergo a variety of transformations, including hydrogenation, oxidation, and halogenation, while the aromatic ring is amenable to electrophilic substitution reactions. smolecule.com

As a synthetic precursor, it is utilized in the preparation of more complex molecules. For example, oxidation of the propenyl side chain can yield valuable products like phenylpropionaldehyde and benzoic acid derivatives. nih.gov Furthermore, its derivatives are found in natural products and have been investigated for various applications. wikipedia.orgnih.gov

The isomerization of allylbenzenes to propenylbenzenes is a key transformation in the synthesis of various fine chemicals. researchgate.net This reaction is often a critical step in the industrial production of flavors, fragrances, and pharmaceuticals.

From a mechanistic standpoint, Benzene, propenyl- is an excellent probe for studying the subtleties of reaction mechanisms. For instance, its hydrogenation and isomerization over platinum catalysts have been studied to understand the influence of steric and electronic effects on catalytic activity and selectivity. researchgate.netresearchgate.net Recent studies have also employed it to investigate B(C₆F₅)₃-catalyzed alkene isomerization, revealing detailed mechanistic pathways involving hydride abstraction. researchgate.net

Contemporary Research Trajectories in Benzene, propenyl- Science

Current research on Benzene, propenyl- and its derivatives is focused on several key areas:

Catalysis: There is ongoing development of more efficient and selective catalysts for transformations involving Benzene, propenyl-, such as stereoselective synthesis of its isomers and functionalization of the aromatic ring. researchgate.net This includes the use of transition-metal-free catalysts. researchgate.net

Green Chemistry: In line with the growing emphasis on sustainable chemistry, researchers are exploring environmentally benign methods for the synthesis and modification of propenylbenzenes, including chemo-enzymatic approaches. nih.gov

Materials Science: The incorporation of propenylbenzene derivatives into polymers and other materials is being investigated to impart specific properties.

Astrochemistry and Combustion: The role of propenylbenzene and related molecules in complex chemical environments, such as in the formation of polycyclic aromatic hydrocarbons (PAHs) in flames, is an active area of research. dlr.de

Table 2: Notable Derivatives of Benzene, propenyl-

| Compound Name | Structure | Significance/Application |

|---|---|---|

| Anethole (B165797) | A major component of anise and fennel oils, widely used as a flavoring agent. nih.gov | |

| Isoeugenol (B1672232) | Used in the formulation of fragrances and as a precursor for the synthesis of vanillin (B372448). | |

| Isosafrole | A precursor in the synthesis of various compounds. nih.gov |

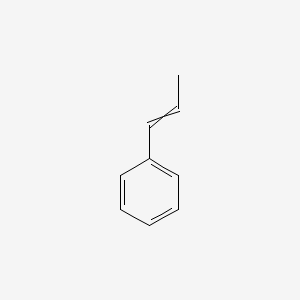

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10 |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

prop-1-enylbenzene |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3 |

InChI Key |

QROGIFZRVHSFLM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC=CC=C1 |

boiling_point |

175.5 °C |

density |

0.9019 @ 25 °C |

melting_point |

-27.3 °C |

physical_description |

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline] |

solubility |

Sol in acetone, benzene, ether, ethanol |

vapor_pressure |

0.97 [mmHg] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, Propenyl and Its Functionalized Analogs

Stereoselective Synthesis of (E)- and (Z)-Isomers of Benzene (B151609), propenyl-

The geometric isomers of propenylbenzene, (E)- and (Z)-, possess distinct physical and chemical properties, making their selective synthesis a key objective. Methodologies to achieve this stereocontrol often rely on catalytic processes that can direct the formation of one isomer over the other.

Catalytic Approaches for Geometric Isomer Control

Catalytic isomerization and hydrogenation of readily available starting materials are powerful tools for controlling the geometric isomerism of the propenyl group. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution.

For instance, the hydrogenation and isomerization of allylbenzene (B44316), a structural isomer of propenylbenzene, have been studied over various metal catalysts. Research has shown that on a 1% Pt/alumina (B75360) catalyst, the hydrogenation of cis-β-methylstyrene (Z-propenylbenzene) is significantly faster than that of both allylbenzene and trans-β-methylstyrene (E-propenylbenzene). chegg.comresearchgate.net The relative rates of hydrogenation follow the order: cis-isomer > allylbenzene > trans-isomer, with a ratio of 57:19:1. chegg.comresearchgate.net Similarly, with a 2.5% Rh/silica (B1680970) catalyst, the cis-isomer also exhibits the fastest hydrogenation rate. mdpi.com In these reactions, isomerization often proceeds under thermodynamic control, favoring the more stable trans-(E)-isomer.

Direct synthesis of specific isomers can also be achieved. A nickel-catalyzed cascade reaction has been reported for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. mdma.chlibretexts.org This method involves the regioselective syn-arylnickelation of alkynes followed by an intramolecular acyl migration, where the choice of phosphine (B1218219) ligands is critical for achieving high stereocontrol. mdma.chlibretexts.org

Furthermore, the stereoselective synthesis of (E)-β-arylvinyl bromides, which can serve as precursors to (E)-propenylbenzene derivatives, has been accomplished through a microwave-induced Hunsdiecker-type reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate. chegg.com

Diastereoselective and Enantioselective Routes to Chiral Derivatives

The synthesis of chiral derivatives of propenylbenzene is of great interest, particularly for applications in asymmetric catalysis and the synthesis of bioactive molecules.

Diastereoselective approaches often involve the reaction of propenylbenzene derivatives with chiral reagents or catalysts. For example, titanium(IV)-promoted reactions of (E)-1-propenylbenzenes with substituted 1,4-benzoquinones can produce trans-2,3-dihydrobenzofuran derivatives with high diastereoselectivity.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This has been achieved for derivatives of propenylbenzene through various catalytic asymmetric reactions. A notable example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% yield and 95% ee). wikipedia.org This reaction utilizes the chiral ligand MonoPhos under mild conditions. wikipedia.org

Additionally, the development of chiral auxiliaries provides a powerful strategy for diastereoselective synthesis. Ellman's chiral tert-butanesulfinamide has been employed in the development of methods to access amines with multiple stereogenic centers, which can be applied to the synthesis of chiral propenylbenzene analogs. Organocatalysis also offers a route to chiral derivatives, such as the enantioselective Michael addition of 1,3-dicarbonyl compounds to indolylnitroalkenes, which can be considered functionalized propenylbenzene systems. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for Benzene, propenyl- Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the propenylbenzene scaffold, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity.

Cross-Coupling Strategies (e.g., Heck-type, Suzuki-Miyaura-type)

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for synthesizing substituted alkenes. wikipedia.orgnumberanalytics.com This reaction can be used to couple aryl halides with propene or its derivatives to form the propenylbenzene skeleton. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Suzuki-Miyaura coupling reaction provides another powerful route to propenylbenzene derivatives. libretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org For example, the synthesis of trans-anethole, a methoxy-substituted propenylbenzene, can be achieved by coupling 4-methoxyphenylboronic acid with (E)-1-bromo-1-propene. chegg.com

| Coupling Reaction | Catalyst/Reagents | Substrates | Product | Key Features |

| Heck Reaction | Pd(0) catalyst, Base | Aryl halide, Alkene | Substituted alkene | High trans selectivity, good functional group tolerance wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboron compound, Organic halide/triflate | Biaryl or vinyl-aryl compound | Mild reaction conditions, high yields, broad substrate scope chegg.comlibretexts.org |

Olefin Metathesis for Propenyl Moieties

Olefin metathesis, catalyzed by ruthenium or other transition metal complexes, is a powerful reaction for the formation of carbon-carbon double bonds. mdpi.commdpi.com Cross-metathesis (CM) between an aryl-substituted alkene and a simple alkene like propene can be employed to construct the propenylbenzene framework. google.com The reaction involves the cleavage and reformation of double bonds, and its outcome can be influenced by the choice of catalyst and reaction conditions. While highly efficient, potential side reactions such as catalyst decomposition can occur, especially in the presence of certain functional groups or impurities. mdpi.com

Dehydrogenation and Hydrogenation Pathways

The propenyl group can be introduced through either dehydrogenation of a propylbenzene (B89791) precursor or selective hydrogenation of a phenylpropyne.

Dehydrogenation of n-propylbenzene can yield propenylbenzene, though this method can sometimes be limited by side reactions. helsinki.fi A more common and controlled approach is the dehydration of 1-phenyl-1-propanol, which readily eliminates water in the presence of an acid catalyst like p-toluenesulfonic acid or potassium hydrogen sulfate (B86663) to form propenylbenzene in high yields. mdma.ch

Selective hydrogenation of 1-phenyl-1-propyne (B1211112) offers a direct route to propenylbenzene. The key challenge is to stop the hydrogenation at the alkene stage without further reduction to propylbenzene. Palladium-based catalysts are often used for this transformation. For instance, a Pd1Ag3/Al2O3 single-atom alloy catalyst has shown excellent selectivity (95-97%) for the formation of propenylbenzene from 1-phenyl-1-propyne, with a high preference for the cis-(Z)-isomer. mdpi.com The use of bimetallic catalysts, such as PdAu nanoparticles, can also enhance selectivity for the desired alkene. osti.gov Cobalt complexes have also been developed for the room-temperature transfer semi-hydrogenation of alkynes to Z-alkenes. rsc.org

| Pathway | Starting Material | Reagents/Catalyst | Product | Notes |

| Dehydration | 1-Phenyl-1-propanol | Acid catalyst (e.g., p-TsOH, KHSO4) | Propenylbenzene | High yield, common laboratory method mdma.ch |

| Selective Hydrogenation | 1-Phenyl-1-propyne | Pd-based catalysts (e.g., Pd1Ag3/Al2O3), H2 | Propenylbenzene (often Z-isomer) | High selectivity with specific catalysts mdpi.com |

Organocatalytic and Biocatalytic Transformations Towards Benzene, propenyl- Structures

The shift towards greener and more selective chemical syntheses has spurred interest in organocatalytic and biocatalytic methods for producing propenylbenzene and its functionalized analogs. These approaches offer alternatives to traditional chemical methods, often providing improved stereoselectivity and milder reaction conditions. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied in various transformations leading to complex molecular architectures. For instance, organocatalytic cascade reactions utilizing trienamine activation have been developed for the synthesis of privileged polycyclic structures. mdpi.com While not directly synthesizing propenylbenzene itself, these methodologies showcase the potential of organocatalysis in constructing complex molecules from simple starting materials, a principle applicable to the derivatization of propenylbenzene structures. mdpi.com Research into the enantioselective Michael addition of dicarbonyl compounds to indolylnitroalkenes, facilitated by organocatalysts, further demonstrates the power of this approach in creating stereochemically defined products. researchgate.net

Biocatalysis, leveraging enzymes or whole microbial cells, presents a powerful tool for the selective functionalization of the propenylbenzene scaffold. A notable example is the chemo-enzymatic synthesis of oxygenated propenylbenzene derivatives. frontiersin.orgnih.gov This two-step process involves an initial lipase-catalyzed epoxidation of propenylbenzenes, followed by hydrolysis to form corresponding diols. frontiersin.orgnih.gov Subsequently, microbial oxidation of these diols yields hydroxy ketones. frontiersin.orgnih.gov This method has been successfully applied to a range of propenylbenzenes, including isosafrole, anethole (B165797), and isoeugenol (B1672232), demonstrating its versatility. researchgate.netnih.gov The use of microorganisms such as Dietzia sp. and Rhodococcus erythropolis has proven effective in the second oxidation step, achieving yields of hydroxy ketones in the range of 36–62.5%. researchgate.netnih.govfrontiersin.orgnih.gov

Table 1: Biocatalytic Oxidation of Propenylbenzene Diols

This table summarizes the yields of hydroxy ketones obtained from the microbial oxidation of various propenylbenzene diols.

| Starting Propenylbenzene | Microbial Catalyst | Product (Hydroxy Ketone) | Yield (%) | Reference |

| Isosafrole | Dietzia sp. DSM44016 | 1-(1,3-Benzodioxol-5-yl)-1-hydroxypropan-2-one | 36-62.5 | researchgate.netfrontiersin.org |

| Anethole | Rhodococcus erythropolis DSM44534 | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | 36-62.5 | researchgate.netfrontiersin.org |

| Isoeugenol | Rhodococcus erythropolis PCM2150 | 1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-one | 36-62.5 | researchgate.netfrontiersin.org |

| Methyl isoeugenol | Rhodococcus ruber PCM2166 | 1-Hydroxy-1-(3,4-dimethoxyphenyl)propan-2-one | 36-62.5 | researchgate.netfrontiersin.org |

Continuous Flow Synthesis and Microreactor Technologies for Benzene, propenyl- Production

Continuous flow synthesis and microreactor technology are revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. innovation.cabeilstein-journals.org These technologies are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.combeilstein-journals.org

The core principle of flow chemistry involves pumping reagents through a network of tubes or channels, where mixing and reaction occur. innovation.ca The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better reaction control, higher yields, and improved selectivity. innovation.camdpi.com This approach minimizes the volume of hazardous materials at any given time, significantly enhancing process safety. beilstein-journals.org

While specific examples of the complete synthesis of propenylbenzene in continuous flow systems are not extensively detailed in the provided search results, the technology's application to related and enabling chemistries is evident. For instance, continuous flow processes have been developed for the on-demand generation of reactive intermediates like [1.1.1]propellane, which can then be derivatized in a continuous fashion. rsc.org Furthermore, the use of packed-bed microreactors, where a solid catalyst is immobilized within the reactor, is a promising avenue for heterogeneous catalysis in flow, a technique applicable to various organic transformations. mdpi.com The synthesis of allylic alcohols via Grignard reactions has been demonstrated in a continuous-flow setup, showcasing the potential for multi-step syntheses. core.ac.uk

Table 2: Advantages of Continuous Flow Synthesis for Chemical Production

This table highlights the key benefits of employing continuous flow and microreactor technologies in chemical synthesis.

| Feature | Advantage | Reference |

| Enhanced Heat & Mass Transfer | Improved reaction control, higher yields, better selectivity | innovation.camdpi.com |

| Small Reaction Volumes | Increased safety, especially with hazardous materials | beilstein-journals.org |

| Precise Control of Parameters | Consistent product quality, ability to explore new reaction windows | mdpi.com |

| Scalability | Easier to scale up from lab to production by running longer or in parallel | beilstein-journals.orgbuchiglas.com |

| Automation & Integration | Reduced manual labor, streamlined multi-step syntheses | beilstein-journals.org |

Sustainable Synthesis Principles Applied to Benzene, propenyl- Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of propenylbenzene and its derivatives to minimize environmental impact and enhance sustainability. anethole-dragosantol.comresearchgate.net This involves considering the entire lifecycle of a chemical process, from the choice of starting materials to the management of waste. anethole-dragosantol.com

A key aspect of sustainable synthesis is the use of renewable feedstocks. Anethole, a major propenylbenzene, is naturally abundant in essential oils from plants like anise and fennel. anethole-dragosantol.comresearchgate.net Utilizing these natural sources, coupled with sustainable agricultural practices, reduces reliance on petrochemical precursors. anethole-dragosantol.com

The application of green chemistry principles also extends to the reaction conditions and reagents used. This includes:

Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. researchgate.net For example, research has explored the use of neutral ionic liquids as a green reagent and solvent for the dehydration of alcohols to form alkenes. google.com

Energy Efficiency: Optimizing reactions to be performed at ambient temperature and pressure, often facilitated by catalysis. researchgate.net Photocatalytic methods, for instance, can utilize light to drive reactions under mild conditions. mdpi.com

Catalysis: Employing catalysts, including biocatalysts and organocatalysts, to increase reaction efficiency and reduce energy consumption. researchgate.netrsc.org

Hydroformylation of naturally occurring olefins, including propenylbenzene derivatives, is another area where sustainable practices are being implemented. rsc.org This process, which converts alkenes to aldehydes, can be made more sustainable by using bio-renewable starting materials and designing efficient one-pot tandem reactions. rsc.org

The synthesis of anethole from p-methoxyphenylpropanol has been investigated using a method that avoids strong acidic media and high temperatures by employing a dehydrating agent and a water-carrying agent at more moderate temperatures of 90-150°C. google.com Such process modifications contribute to reducing energy consumption and the need for harsh reaction conditions. google.com

Table 3: Application of Green Chemistry Principles in Propenylbenzene Synthesis

This table illustrates how the twelve principles of green chemistry can be applied to the synthesis of propenylbenzene and its derivatives.

| Green Chemistry Principle | Application in Propenylbenzene Synthesis | Reference |

| Prevention | Optimizing reactions to minimize waste generation. | anethole-dragosantol.com |

| Atom Economy | Utilizing reactions like hydroformylation that incorporate most atoms from reactants into the product. | rsc.org |

| Less Hazardous Chemical Syntheses | Using biocatalysts and avoiding toxic reagents. | researchgate.net |

| Designing Safer Chemicals | Synthesizing derivatives with improved safety profiles. | mdpi.com |

| Safer Solvents and Auxiliaries | Employing water or green solvents in reactions. | researchgate.net |

| Design for Energy Efficiency | Using catalytic methods to lower reaction temperatures and pressures. | researchgate.netgoogle.com |

| Use of Renewable Feedstocks | Extracting anethole and other propenylbenzenes from plant essential oils. | anethole-dragosantol.comresearchgate.net |

| Reduce Derivatives | Using chemo- and regioselective methods to avoid protection/deprotection steps. | frontiersin.orgnih.gov |

| Catalysis | Employing organocatalysts and biocatalysts for selective transformations. | mdpi.comrsc.org |

| Design for Degradation | Considering the environmental fate of the products, though not extensively detailed in the provided context. | |

| Real-time Analysis for Pollution Prevention | Integrating inline analysis in continuous flow systems to monitor and control reactions. | beilstein-journals.org |

| Inherently Safer Chemistry for Accident Prevention | Utilizing microreactors to handle hazardous reactions and intermediates safely. | mdpi.combeilstein-journals.org |

Mechanistic Investigations of Benzene, Propenyl Reactivity and Transformations

Electrophilic and Nucleophilic Addition Reactions of the Propenyl Moiety

The electron-rich π-system of the propenyl double bond is a prime target for electrophilic attack, initiating a cascade of reactions that lead to a diverse array of functionalized products. Nucleophilic additions, though less common, can also occur under specific conditions.

Kinetics and Thermodynamics of Addition Reactions

The kinetics of electrophilic addition to alkenes, including propenylbenzene, are typically second-order, with the rate dependent on the concentrations of both the alkene and the electrophilic reagent. libretexts.org The reaction is initiated by the attack of the π-electrons of the double bond on the electrophile, forming a carbocation intermediate. libretexts.orgquora.com The stability of this carbocation is a critical factor influencing the reaction rate. For propenylbenzene, the phenyl group can stabilize the adjacent carbocation through resonance, thus accelerating the reaction compared to non-aromatic alkenes.

Thermodynamic studies, such as those involving isothermal titration calorimetry (ITC) for the binding of oxygenated propenylbenzene derivatives to enzymes, reveal that these reactions are often exothermic, as indicated by negative enthalpy changes (ΔH). mdpi.com For instance, the interaction of certain propenylbenzene derivatives with monoamine oxidase A (MAO-A) showed ΔH values ranging from -2.00 to -40.53 kJ/mol. mdpi.com The Gibbs free energy (ΔG) for these binding interactions, which indicates the spontaneity of the process, was also found to be negative, with values as low as -34.12 kJ/mol. mdpi.com The hydrogenation of propenylbenzene isomers is an exothermic process, and the relative thermodynamic stabilities of these isomers can be determined through such reactions. nist.gov

A study on the hydrogenation and isomerization of propenylbenzene isomers over a Pt/alumina (B75360) catalyst provided insights into their relative reactivities. researchgate.net The initial rates of hydrogenation at 313 K and 1 barg H₂ were determined for allylbenzene (B44316), and cis- and trans-β-methylstyrene, showcasing the influence of isomeric structure on reaction kinetics. researchgate.net

| Compound | Binding Constant (KA) (103 L/mol) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|---|

| Compound 1b | ~12 | ~-38 | -34.00 |

| Compound 2b | ~4 | -2.00 | ~-21 |

| Compound 2c | 1.02 | -27.21 | -17.88 |

| Compound 3b | 53.60 | ~-38 | -34.12 |

| Compound 3c | ~4 | -21.0 | ~-21 |

| Compound 4b | ~4 | -21.0 | ~-21 |

| Compound 5b | ~12 | -40.53 | -27.21 |

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity in the electrophilic addition to unsymmetrical alkenes like propenylbenzene is often governed by Markovnikov's rule. wikipedia.orgbyjus.comwikipedia.org This rule posits that in the addition of a protic acid (HX), the hydrogen atom will attach to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgchemguide.co.uk This preference is due to the formation of the more stable carbocation intermediate. wikipedia.org In the case of propenylbenzene, the addition of an electrophile to the terminal carbon of the propenyl group leads to a secondary carbocation that is also benzylic, and thus highly stabilized by resonance with the phenyl ring.

For example, the reaction of 2-propenylbenzene with a halogenating agent like N-bromosuccinimide (NBS) results in the formation of a bromonium ion, and the subsequent reaction is regioselective. scribd.com Similarly, the addition of hydrobromic acid to propene, a simple analogue, yields 2-bromopropane (B125204) as the major product, consistent with Markovnikov's rule. byjus.comchemguide.co.uk

However, under certain conditions, anti-Markovnikov addition can be observed. byjus.comwikipedia.org This is particularly true for reactions that proceed through a free-radical mechanism, such as the addition of HBr in the presence of peroxides. wikipedia.orglibretexts.org In these cases, the bromine atom adds to the less substituted carbon of the double bond. wikipedia.org

The stereoselectivity of addition reactions to alkenes can result in either syn- or anti-addition, depending on the reaction mechanism. masterorganicchemistry.com For instance, reactions involving a cyclic intermediate, such as the formation of a halohydrin, often proceed with anti-stereochemistry. wikipedia.org The planarity of the carbocation intermediate in many electrophilic additions allows for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers.

| Reactant | Reagent | Conditions | Major Product Type | Governing Principle |

|---|---|---|---|---|

| Propenylbenzene | HX (e.g., HBr, HCl) | Standard | Markovnikov | Carbocation stability wikipedia.org |

| Propenylbenzene | HBr | Peroxides | Anti-Markovnikov | Free-radical mechanism wikipedia.org |

| 2-Propenylbenzene | N-Bromosuccinimide (NBS) | - | Regioselective | Formation of bromonium ion intermediate scribd.com |

| Propenylbenzene | BH3 then H2O2, NaOH | - | Anti-Markovnikov | Hydroboration-oxidation byjus.com |

Elucidation of Reaction Intermediates and Transition State Analysis

The mechanism of electrophilic addition to propenylbenzene proceeds through a high-energy carbocation intermediate. libretexts.orgquora.comdoubtnut.com The first step involves the attack of the alkene's π-electrons on the electrophile, leading to the formation of this positively charged species. libretexts.org The structure of this intermediate is a key determinant of the reaction's outcome. For propenylbenzene, the formation of a benzylic carbocation is highly favored due to its resonance stabilization.

Transition state analysis, often employing computational methods in conjunction with experimental data like kinetic isotope effects, provides a deeper understanding of the reaction pathway. nih.govnih.gov For electrophilic additions, the transition state for the first step resembles the carbocation intermediate. libretexts.org Factors that stabilize the carbocation, such as the electron-donating effect of the phenyl group, will also lower the energy of the transition state, thereby increasing the reaction rate. libretexts.org Spectroscopic techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the vibrational modes and structure of transition states. numberanalytics.com

In some cases, cyclic intermediates like thiiranium and seleniranium cations are proposed in the electrophilic addition of sulfenyl and selenenyl halides to alkenes. researchgate.net These intermediates can influence the regioselectivity, often leading to anti-Markovnikov products, and dictate an anti-addition stereochemistry. researchgate.net

Radical Reactions Involving Benzene (B151609), propenyl-

The propenyl group of benzene, propenyl- can also participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or light, or by the presence of a radical initiator.

Initiation and Propagation Mechanisms in Radical Processes

Radical reactions proceed via a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. chemistrysteps.comlibretexts.org

Initiation: This step involves the formation of the initial radical species. chemistrysteps.comlibretexts.org This can be achieved by the homolytic cleavage of a weak bond, often induced by UV light or heat. chemistrysteps.comsavemyexams.com For example, peroxides can be used to initiate the radical addition of HBr to alkenes. wikipedia.org

Propagation: In this stage, a radical reacts with a non-radical molecule to form a new radical and a new non-radical molecule. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This new radical can then continue the chain reaction. chemistrysteps.comsavemyexams.com For instance, in the radical addition of HBr, a bromine radical adds to the double bond of propenylbenzene to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of HBr. libretexts.org

The oxidation of isoeugenol (B1672232), a derivative of propenylbenzene, can produce a reactive benzyl (B1604629) radical, which can then participate in further radical-mediated mechanisms. iiarjournals.org

Polymerization Mechanistic Studies (e.g., Radical Polymerization)

Propenylbenzene and its derivatives, such as anethole (B165797) and isoeugenol, can undergo radical polymerization to form high molecular weight polymers. researcher.lifefigshare.comnih.gov This process is initiated by a radical species, which adds to the double bond of the monomer, creating a new radical that can then add to another monomer unit in a repeating fashion. fujifilm.com

Studies on the polymerization of propenylbenzene with Ziegler-Natta catalysts have shown that under certain conditions, the reaction may proceed through a free-radical mechanism. researchgate.net The kinetics of such polymerizations are influenced by factors such as catalyst and monomer concentrations. researchgate.net

The radical polymerization of anethole has been used to synthesize high-performance polymers with desirable thermal and mechanical properties. figshare.comacs.org Similarly, the dehydrogenative polymerization of isoeugenol, catalyzed by salen complexes, proceeds through a radical coupling mechanism to produce lignin-like polymers. nih.gov The molecular weight of the resulting polymer is dependent on the reaction conditions. nih.gov

However, 1,2-disubstituted ethylenes like propenylbenzene are generally considered to be reluctant to homopolymerize via a radical mechanism. oup.com In some cases, terpolymerization with other monomers, such as maleic anhydride (B1165640) and N-ethylmaleimide, has been studied to overcome this reluctance. tandfonline.comresearchgate.net The kinetics of these copolymerizations can be complex, involving the participation of both free monomers and charge-transfer complexes. tandfonline.com

Pericyclic Reactions of Benzene, propenyl- (e.g., Cycloadditions, Sigmatropic Rearrangements)

Pericyclic reactions, which involve a concerted reorganization of electrons within a cyclic transition state, represent a significant class of transformations for Benzene, propenyl- and its derivatives. wikipedia.orgmsu.edu These reactions are characterized by their high stereospecificity and are often unaffected by solvents or catalysts. msu.edu

Cycloaddition Reactions:

Cycloaddition reactions involving propenylbenzenes are valuable for constructing cyclic structures. A notable example is the Diels-Alder reaction , a [4+2] cycloaddition. trans-Anethole, a methoxy-substituted propenylbenzene, can undergo a Diels-Alder reaction with isoprene. nih.gov This reaction can be facilitated by photoredox catalysis, where a catalyst absorbs light to initiate the electron transfer process necessary for the cycloaddition. nih.gov In one study, single-chain polymer nanoparticles (SCNPs) were used to enhance the catalytic activity, demonstrating up to a 30-fold increase in turnover number compared to the free catalyst in solution. nih.gov

Another type of cycloaddition is the [2+2] cycloaddition . For instance, trans-anethole can undergo a [2+2] cyclodimerization catalyzed by iron(III) perchlorate (B79767) supported on alumina to produce a cyclobutane (B1203170) derivative with high stereospecificity. oup.com This reaction proceeds through a single electron oxidation process, forming a radical cation intermediate. oup.com

Furthermore, propenylbenzenes like trans-isoeugenol and trans-anethole can participate in imino Diels-Alder reactions . A one-pot, three-component reaction between a propenylbenzene, an aniline, and benzaldehyde (B42025) in the presence of a Lewis acid like BF3·OEt2 can yield 2,4-diaryl-1,2,3,4-tetrahydroquinolines. capes.gov.br These reactions can be performed in green solvents such as polyethylene (B3416737) glycol (PEG-400). capes.gov.br Propenylbenzenes also undergo formal [3+2] cycloaddition reactions . For example, trans-anethole reacts with 4-bromobenzaldoxime in a 1,3-dipolar cycloaddition to form a highly functionalized isoxazoline. schenautomacao.com.br Similarly, reaction with 1,4-benzoquinone (B44022) in the presence of a Lewis acid affords dihydrobenzo[b]furan derivatives. capes.gov.br

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. wikipedia.orglibretexts.org A prominent example is the Claisen rearrangement , a mdpi.commdpi.com-sigmatropic rearrangement. researchgate.net While classic examples involve allyl aryl ethers, variations with other substrates exist. The base-promoted cyclization of enantiopure sulfinyl dienamines derived from safrole, a methylene-dioxy substituted propenylbenzene, leads to stereodefined sulfinyl 1,2,3,6-tetrahydropyridines, which can then undergo a sigmatropic rearrangement to yield tetrahydropyridin-3-ols. nih.gov

The study of these pericyclic reactions provides valuable insights into the reactivity of the propenyl side chain and offers synthetic routes to complex molecular architectures. acs.org

Oxidation and Reduction Pathways of Benzene, propenyl-

The propenyl side chain and the benzene ring of Benzene, propenyl- exhibit distinct reactivities towards oxidation and reduction, allowing for selective transformations.

The oxidation of propenylbenzenes can target either the double bond of the propenyl group or the benzylic position.

Oxidation of the Propenyl Double Bond:

Epoxidation: The double bond of propenylbenzenes can be selectively epoxidized. Chemo-enzymatic methods, such as the use of lipase (B570770) B from Candida antarctica (Novozym 435) in the presence of hydrogen peroxide, can convert propenylbenzenes like isosafrole into their corresponding epoxides. nih.gov These epoxides can then be hydrolyzed to form vicinal diols. nih.gov Metal-catalyzed epoxidation using iron(III)-salen complexes has also been reported. researchgate.net

Oxidative Cleavage: The propenyl side chain can be cleaved to yield aldehydes. For instance, the oxidation of trans-beta-methylstyrene (B116674) with ozone yields benzaldehyde and acetaldehyde. nih.gov

Oxidation of the Benzylic Position and Side Chain:

The alkyl side chains of benzene derivatives are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4), which converts them into carboxylic acids (benzoic acid derivatives). pressbooks.publibretexts.org This reaction proceeds through the formation of an intermediate benzylic radical. pressbooks.pub

Selective oxidation of the benzylic C-H bond can be achieved. For example, the oxidation of vicinal diols derived from propenylbenzenes can yield α-hydroxy ketones. nih.govresearchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with ultrasound irradiation, or hydrogen peroxide with a manganese catalyst have been employed for this transformation. nih.govresearchgate.net TEMPO-mediated oxidation is another method to convert these diols into the corresponding hydroxy ketones and diketones. nih.gov

Chemoselective reduction allows for the saturation of the propenyl double bond without affecting the aromatic ring.

Catalytic Hydrogenation: The propenyl double bond can be readily reduced to a propyl group through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. researchgate.net By modifying the catalyst, chemoselectivity can be achieved. For example, palladium catalysts supported on molecular sieves (Pd/MS3A and Pd/MS5A) can selectively hydrogenate alkenes in the presence of other reducible functional groups. researchgate.net A Pd/C-ethylenediamine complex has also been shown to be effective for selective hydrogenations. researchgate.net

Birch Reduction: While catalytic hydrogenation typically reduces the side chain, the Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, can reduce the aromatic ring to a non-conjugated diene, leaving the propenyl group intact. libretexts.org

Reduction of Other Functional Groups: In substituted propenylbenzenes, other functional groups can be selectively reduced. For example, nitro groups can be reduced to amines using reagents like zinc or tin in acid, or through catalytic hydrogenation. libretexts.orglibretexts.org Aryl ketones can be reduced to alkyl groups via methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a base) reductions. libretexts.org A ruthenium-catalyzed system using (Ph3P)3RuCl2 with Zn/water has been shown to chemoselectively reduce alkynes, ketones, or nitro groups depending on the additives and reaction conditions. organic-chemistry.org

Selective Oxidation Methodologies

Functionalization of the Aromatic Ring System of Benzene, propenyl-

Modification of the aromatic ring of propenylbenzenes is a key strategy for synthesizing a variety of derivatives.

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the benzene ring. libretexts.orgmasterorganicchemistry.com The propenyl group is an activating, ortho-, para-directing group, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. For example, the reaction of propenylbenzene with an alkyl chloride in the presence of FeCl3 proceeds via an electrophilic aromatic substitution mechanism. chegg.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The regioselectivity of these reactions is governed by the electronic and steric effects of the propenyl group and any other substituents present on the aromatic ring.

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups, overcoming limitations of classical EAS. nih.govmagtech.com.cn This approach utilizes a directing group on the substrate that coordinates to a transition metal catalyst, bringing the catalyst in proximity to a specific C-H bond, typically at the ortho position. nih.gov

Mechanism: The directing group, often containing nitrogen or oxygen atoms, chelates to the metal center, leading to the formation of a metallacycle intermediate. sioc-journal.cn This facilitates the cleavage of the targeted C-H bond.

Directing Groups: A wide range of directing groups can be employed, including aminoquinolines, picolinic acids, and amides. nih.govnih.gov These auxiliaries can stabilize high oxidation states of the transition metal, which is often crucial for the C-H activation step. nih.gov

Applications: This strategy allows for a variety of transformations, such as arylation, alkylation, amination, and etherification of the ortho C-H bond. nih.gov For instance, palladium-catalyzed C-H functionalization is a widely studied area. nih.gov The choice of solvent can also play a critical role in the selectivity when multiple potential directing groups are present in a molecule. nih.gov While this is a general strategy, its direct application to unsubstituted Benzene, propenyl- would require the prior installation of a suitable directing group. However, for derivatives of propenylbenzene that already contain such functionalities (e.g., an amide or carboxylic acid), this method offers a precise way to further functionalize the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Pathways

Photochemical Transformations of Benzene, propenyl-

The study of the photochemical transformations of Benzene, propenyl-, also known as propenylbenzene, reveals a range of reactions that are influenced by factors such as sensitizers, irradiation conditions, and the presence of other molecules. These transformations primarily include photoisomerization, photodimerization, and photooxidation.

Upon irradiation, particularly in the presence of a triplet sensitizer (B1316253), propenylbenzene undergoes cis-trans isomerization. researchgate.netcapes.gov.br This process involves the transfer of energy from an excited sensitizer molecule to the propenylbenzene molecule, promoting it to a triplet state. In this excited state, the rotation around the carbon-carbon double bond of the propenyl group becomes possible, leading to the conversion between the cis (Z) and trans (E) isomers until a photostationary state is reached. researchgate.netcapes.gov.br The efficiency and the final ratio of isomers can be influenced by the triplet energy of the sensitizer used. For instance, phenothiazine (B1677639) has been shown to act as a photocatalyst that can promote the E to Z isomerization of propenylbenzene via an energy transfer mechanism due to its high triplet state energy. nih.gov

Photodimerization is another significant photochemical reaction of propenylbenzene and its derivatives. This reaction typically involves the [2+2] cycloaddition of two propenylbenzene molecules to form cyclobutane derivatives. lookchem.com For example, the photodimerization of derivatives like trans-cinnamaldehyde and safrole can be initiated by UV-A light, leading to the formation of dimeric structures. researchgate.netresearchgate.net In some cases, a [2+2+2] cycloaddition can occur, resulting in the formation of dioxane derivatives. researchgate.net The presence of singlet oxygen sensitizers such as tetraphenylporphyrin (B126558) (TPP) or Rose Bengal can also facilitate these dimerization reactions. researchgate.net

Photooxidation of propenylbenzene occurs when the irradiation is carried out in the presence of oxygen. This process is often enhanced by the use of sensitizers like hematoporphyrin, tetraphenylporphyrin, or Rose Bengal, which generate singlet oxygen. researchgate.netkau.edu.sa The singlet oxygen then reacts with the propenyl side chain to form hydroperoxide derivatives. kau.edu.sa For instance, the photooxidation of safrole, a derivative of propenylbenzene, in the presence of a sensitizer and oxygen leads to the formation of (E)-5-(3-hydroperoxyprop-1-enyl)benzo[d] researchgate.netresearchgate.netdioxole. kau.edu.sa These photooxidation reactions are relevant in understanding the degradation of essential oils and the potential biological effects of the resulting hydroperoxides. kau.edu.sawhiterose.ac.ukrsc.org

The following table summarizes the key photochemical transformations of propenylbenzene and its derivatives, along with the typical conditions and resulting products.

| Transformation | Reactant(s) | Conditions | Key Product(s) |

| Photoisomerization | cis- or trans-Propenylbenzene | Triplet sensitizer, light irradiation | trans- or cis-Propenylbenzene |

| Photodimerization | Propenylbenzene derivatives (e.g., trans-cinnamaldehyde, safrole) | UV-A light, optionally with singlet oxygen sensitizers | Cyclobutane and dioxane derivatives |

| Photooxidation | Propenylbenzene, Oxygen | Light irradiation, singlet oxygen sensitizer (e.g., Rose Bengal) | Hydroperoxides, Aldehydes |

Detailed research has explored the mechanisms of these transformations. For instance, studies on anethole, a methoxy (B1213986) derivative of propenylbenzene, have shown that photoinduced electron transfer reactions in the presence of electron acceptors can lead to isomerization, dimerization, and oxygenation. lookchem.com The isomerization proceeds via a triplet-state, while dimerization can occur through a cycloaddition of cation radicals. lookchem.com The presence of oxygen can inhibit dimerization and instead promote the formation of oxygenated products like p-anisaldehyde. lookchem.com

Computational and Theoretical Studies on Benzene, Propenyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of propenylbenzene, which in turn governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical stability and reactivity. physchemres.orgresearchgate.net

For propenylbenzene, the HOMO and LUMO are primarily distributed over the π-system, which includes the benzene (B151609) ring and the propenyl side chain. This indicates that electron transfer processes, crucial in many chemical reactions, will mainly involve π-π* transitions. researchgate.net The propenyl group, being a releasing substituent, increases the energy of the HOMO and alters the charge distribution compared to unsubstituted benzene, influencing the molecule's reactivity. abo.fi

Theoretical calculations, often using Density Functional Theory (DFT), can precisely determine the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org Calculations on related aromatic compounds show that the choice of computational method (e.g., Hartree-Fock vs. DFT) and basis set can significantly impact the calculated gap, with DFT methods often providing results closer to experimental values. unl.eduresearchgate.net

| Computational Method | Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT/B3LYP/6-311G(d,p) | Eugenol (B1671780) (a derivative) | -8.54 | -3.81 | 4.73 |

| DFT/B3LYP | Generic Arylidene Isomer 1 | -6.42 | -2.84 | 3.58 |

| DFT/B3LYP | Generic Arylidene Isomer 2 | -6.39 | -2.87 | 3.52 |

This table presents representative FMO data for a propenylbenzene derivative (Eugenol) and related arylidene isomers to illustrate typical values obtained from DFT calculations. researchgate.netscispace.com The specific values for propenylbenzene itself would vary depending on the isomer and computational level.

The distribution of electron charge within the propenylbenzene molecule is non-uniform and is a primary determinant of its reactivity, particularly towards electrophilic or nucleophilic attack. protheragen.ai Computational methods can quantify this distribution through population analysis schemes and visualize it using electrostatic potential maps.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, assigning a partial charge to each atom. q-chem.com For substituted benzenes, electron-releasing groups like the propenyl substituent tend to increase the negative charge (electron density) at the ortho and para positions of the aromatic ring. abo.fi This makes these positions more susceptible to attack by electrophiles. While conceptually simple, Mulliken charges are known to be highly dependent on the basis set used in the calculation. q-chem.comuni-muenchen.de

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. reed.eduuni-muenchen.de It is a powerful tool for predicting how a molecule will interact with other charged species. uni-muenchen.de Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netwolfram.com For propenylbenzene, the MEP would show a high negative potential around the π-system of the benzene ring and the double bond of the propenyl group, confirming these as likely sites for electrophilic addition.

| Atom Position (Propenylbenzene) | Exemplary Mulliken Charge (e) | Predicted Reactivity Site |

|---|---|---|

| Ortho-Carbon | -0.15 to -0.20 | Electrophilic Attack |

| Meta-Carbon | -0.10 to -0.15 | Less favored for Electrophilic Attack |

| Para-Carbon | -0.15 to -0.20 | Electrophilic Attack |

| Propenyl C=C | Variable (Negative) | Electrophilic Addition |

This table provides hypothetical Mulliken charge values for carbon atoms in propenylbenzene to illustrate the expected trends based on the electron-releasing nature of the propenyl group. Actual values are highly dependent on the specific isomer and computational method. abo.firesearchgate.netresearchgate.net

Molecular Orbitals and Frontier Orbital Analysis

Conformational Analysis and Potential Energy Surfaces of Benzene, propenyl- Isomers

Propenylbenzene exists as two geometric isomers, (Z)-propenylbenzene (cis) and (E)-propenylbenzene (trans), which differ in the spatial arrangement of substituents around the carbon-carbon double bond. Computational methods are used to explore the potential energy surface (PES) of these isomers, which maps the energy of the molecule as a function of its geometry. researchgate.net

By calculating the PES for the rotation around the C-C single and double bonds, researchers can identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. chalmers.seresearchgate.net Theoretical calculations generally show that the trans isomer of substituted ethylenes is thermodynamically more stable than the cis isomer due to reduced steric hindrance.

For example, studies on the isomerization of similar molecules like azobenzene (B91143) and stilbene (B7821643) using DFT and other high-level methods have detailed the reaction pathways for cis-trans interconversion. chalmers.sersc.orgnycu.edu.tw These studies map the energy profile along the torsional coordinate of the double bond, identifying the twisted transition state that connects the two isomers. The energy of this transition state represents the activation barrier for isomerization. The energy difference between the E and Z isomers is typically small, and the transition state for their interconversion can be high, though catalysis (e.g., photochemical or acid-catalyzed) can lower this barrier significantly. researchgate.net

| Isomer | Relative Energy (kJ/mol) | Key Geometric Feature |

|---|---|---|

| (E)-propenylbenzene (trans) | 0.0 (Reference) | Phenyl and methyl groups are on opposite sides of the double bond. |

| (Z)-propenylbenzene (cis) | > 0 (Less Stable) | Phenyl and methyl groups are on the same side of the double bond. |

| Twisted Transition State | High (Activation Barrier) | Dihedral angle of ~90° around the C=C bond. |

This table illustrates the expected relative stabilities of propenylbenzene isomers based on general principles of conformational analysis and computational studies of similar molecules. chalmers.se

Density Functional Theory (DFT) Applications to Reaction Mechanisms

DFT is a widely used computational method for investigating the detailed mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp It allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. rsc.org

A key goal in studying a reaction mechanism is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy or reaction barrier, which is a critical factor controlling the reaction rate. nih.gov

DFT calculations can be used to model various reactions of propenylbenzene, such as electrophilic addition to the double bond, oxidation, or hydrogenation. researchgate.netmdpi.com For instance, in the dehydration of 3-phenylpropanol to form propenylbenzene, DFT calculations have shown that the reaction can proceed through different pathways with distinct transition states and that the selectivity for different isomers is influenced by the stabilization of intermediates. researchgate.net The calculated energy barriers for such reactions can provide insights that are consistent with experimental kinetic data. researchgate.netresearchgate.net For complex reactions, the potential energy surface may feature multiple intermediates and transition states, and DFT can map out the entire energy profile. researchgate.net

| Reaction Type | Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Isomerization | 3-phenylpropanol to 1-propenylbenzene | DFT | Consistent with experimental kinetics |

| Hydrogen Atom Transfer | Generic Protein Fragments | BMK/6-31+G(2df,p) | 0 - 175 (highly dependent on environment) |

| Transmetalation | Generic Suzuki Coupling | DFT | 24.8 |

This table presents examples of activation barriers calculated using DFT for various reaction types to illustrate the application of these methods. The specific barrier for a reaction of propenylbenzene would require a dedicated computational study. sumitomo-chem.co.jpnih.govresearchgate.net

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction rates and mechanisms. ajpojournals.orgnumberanalytics.com Computational models are essential for understanding and predicting these solvent effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are commonly used in conjunction with DFT calculations. numberanalytics.comnih.govsparkle.pro.br These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. numberanalytics.combyu.edu

The solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents. For reactions involving a change in charge or polarity, these effects can be dramatic. researchgate.netresearchgate.net For example, a polar solvent will preferentially stabilize charged or highly polar transition states, which can significantly lower the activation barrier and accelerate the reaction rate compared to the gas phase or a nonpolar solvent. ajpojournals.orgresearchgate.net Computational studies can calculate reaction energy profiles in different solvents, allowing for a quantitative prediction of how the choice of solvent will influence the reaction pathway and kinetics. nih.govresearchgate.net

Transition State Localization and Energetics

Molecular Dynamics Simulations of Benzene, propenyl- Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, researchers can gain a microscopic understanding of the structural and dynamic properties of substances.

In the context of "Benzene, propenyl-" systems, MD simulations have been employed to investigate mixtures containing benzene, propene, and cumene (B47948), which are relevant to industrial synthesis processes. nih.gov A study performing MD simulations on these mixtures explored their microscopic configuration and dynamic behavior under various conditions, including those near, below, and above their critical points. nih.govresearchgate.net

The simulations revealed that in both binary and ternary liquid-state mixtures, propene molecules exhibit a slight tendency to form clusters. nih.govresearchgate.net However, under supercritical conditions, propene molecules tend to be more uniformly distributed. nih.govresearchgate.net Conversely, cumene molecules show a propensity for clustering in ternary mixtures. nih.govresearchgate.net These simulations also indicated an enhancement of potential energy when benzene is mixed with propene, which helps to explain the non-monotonic dependence of critical pressure on composition observed experimentally. nih.govresearchgate.net

Further MD simulation studies on related aromatic compounds like benzene, toluene, and p-xylene (B151628) have provided detailed information on their thermodynamic, structural, and dynamic properties. researchgate.net These studies, conducted in an isobaric-isothermal (NpT) ensemble, have successfully calculated properties such as density, radial distribution functions, and self-diffusion coefficients, which show good agreement with experimental data. researchgate.net For instance, the calculated self-diffusion coefficients for liquid benzene are in excellent agreement with experimental measurements. researchgate.net Such simulations provide a foundational understanding that can be extended to more complex systems involving propenylbenzene.

The following table summarizes key findings from molecular dynamics simulations of benzene-propene-cumene mixtures:

| Property | Observation in Binary/Ternary Mixtures | Condition |

| Propene Distribution | Small tendency to cluster | Liquid State |

| Tends to be uniformly distributed | Supercritical | |

| Cumene Distribution | Tendency to cluster | Ternary Mixtures |

| Potential Energy | Enhancement upon mixing benzene and propene | All studied conditions |

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, aiding in the structural elucidation of molecules. cecam.org These calculations can provide valuable information about a molecule's geometry, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Visible spectra).

For derivatives of "Benzene, propenyl-", such as isoeugenol (B1672232) (2-methoxy-4-(prop-1-en-1-yl)phenol), DFT calculations have been performed to determine its optimized geometry, vibrational frequencies, and thermochemical properties. researchgate.net Using the B3LYP functional with the 6-311G(d,p) basis set, researchers have calculated bond lengths, bond angles, and dihedral angles for the molecule. researchgate.net

Time-Dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra. mdpi.com For isoeugenol, TD-DFT calculations have been used to compute UV-Visible absorption spectra, electronic transitions, vertical excitation energies, and oscillator strengths. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. In one study, the most significant electronic transition for β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) in the gas phase was calculated to be at 273.98 nm.

DFT methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. github.io For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate ¹H and ¹³C NMR chemical shifts. acs.org These calculated shifts, when compared with experimental spectra, are invaluable for confirming the structure of complex organic molecules. acs.org

The table below presents a selection of computationally predicted spectroscopic data for a derivative of propenylbenzene, isoeugenol, calculated at the DFT/B3LYP/6-311G(d,p) level of theory. researchgate.net

| Spectroscopic Parameter | Computational Method | Predicted Value/Finding |

| Optimized Geometry | DFT/B3LYP/6-311G(d,p) | Detailed bond lengths and angles |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Assignment of IR and Raman bands |

| UV-Visible Spectra | TD-DFT/B3LYP/6-311G(d,p) | Calculation of electronic transitions and oscillator strengths |

| NMR Chemical Shifts | GIAO/DFT | Prediction of ¹H and ¹³C chemical shifts |

Theoretical investigations have also shed light on the photoisomerization of propenylbenzene derivatives. For 1,4-bis(1-propenyl)benzene, DFT calculations have been used to map the triplet state potential energy surface for cis-trans isomerization, showing good agreement with experimental findings. chalmers.se

Integration of Machine Learning in Benzene, propenyl- Chemical Research

Machine learning (ML) is increasingly being integrated into chemical research to accelerate discovery and gain new insights from large datasets. sioc-journal.cnengineering.org.cn ML algorithms can learn from existing chemical data to predict molecular properties, design new molecules, and optimize reaction conditions. rug.nlmdpi.com

In the context of "Benzene, propenyl-" and related chemical research, ML can be applied in several ways. One key application is the prediction of molecular properties. By training ML models on databases of known molecules and their properties, it is possible to predict characteristics such as boiling point, melting point, and solubility for new or uncharacterized compounds, including derivatives of propenylbenzene. arxiv.org This rapid screening can save significant time and resources compared to experimental measurements. arxiv.org

ML models can also be used to enhance the accuracy of computational methods. For example, ML potentials can be developed to accelerate molecular dynamics simulations, allowing for the study of larger systems over longer timescales. engineering.org.cn Furthermore, ML can aid in the interpretation of complex spectroscopic data, helping to identify compounds and understand their chemical environment.

The development of comprehensive software platforms is making these advanced ML techniques more accessible to chemists. arxiv.org These tools often integrate data preprocessing, model training, and analysis into a unified workflow, enabling researchers to apply ML to their specific research questions. arxiv.org For example, a desktop application called ChemXploreML has been developed for molecular property prediction, incorporating various molecular embedding techniques and machine learning models. arxiv.org

The general workflow for applying machine learning in chemical research, which is applicable to the study of propenylbenzene, is outlined in the table below:

| Step | Description |

| Data Collection | Gather experimental or computational data for a set of molecules. |

| Feature Engineering | Convert molecular structures into numerical representations (descriptors). |

| Model Training | Use a machine learning algorithm to learn the relationship between the features and the target property. |

| Model Validation | Evaluate the performance of the trained model on an independent test set. |

| Prediction | Apply the validated model to predict the properties of new molecules. |

While specific applications of machine learning to "Benzene, propenyl-" are still emerging, the foundational methodologies are well-established and hold significant promise for advancing research in this area.

Advanced Spectroscopic and Analytical Methodologies for Benzene, Propenyl Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Derivative Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "Benzene, propenyl-" and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling researchers to deduce connectivity and stereochemistry. A quantitative 1H NMR (qNMR) method has been developed for the analysis of propenylbenzenes, offering advantages like low-temperature operation and rapid data acquisition. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for unraveling complex molecular structures by revealing correlations between different nuclei. emerypharma.comyoutube.com

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. emerypharma.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : HSQC, and the related Heteronuclear Multiple Quantum Coherence (HMQC), correlate the chemical shifts of protons directly to the carbons to which they are attached (a one-bond correlation). sdsu.eduresearchgate.netuvic.ca This is fundamental for assigning carbon signals in the ¹³C NMR spectrum. emerypharma.com

These 2D NMR techniques have been applied to characterize various derivatives of "Benzene, propenyl-". For instance, the structures of chemo-enzymatically synthesized propenylbenzene diols have been confirmed using ¹H, ¹³C, and 2D NMR experiments. frontiersin.org

Solid-State NMR Investigations of Polymerized Benzene (B151609), propenyl- Structures

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of insoluble materials, such as polymers derived from "Benzene, propenyl-". Unlike solution-state NMR, ssNMR can provide information about the molecular arrangement in the solid phase. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. beilstein-journals.org

Research on polymers synthesized from monomers like partially methylated β-cyclodextrin and epichlorohydrin (B41342) has utilized ¹³C CP-MAS NMR to confirm the chemical structure and investigate the morphology and molecular mobility of the polymer network. beilstein-journals.org While specific ssNMR studies on polymers made directly from "Benzene, propenyl-" are not detailed in the provided context, the principles are directly applicable to understanding the structure of such polymeric materials, including chain conformation and intermolecular interactions. mt.comucr.edu

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Reaction Product Identification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.comunivie.ac.at This is critical for identifying unknown reaction products and impurities. bioanalysis-zone.com Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgunt.edu This technique is instrumental in elucidating molecular structures by revealing how molecules break apart. nationalmaglab.orguab.edu

The fragmentation process, often achieved through collision-induced dissociation (CID), provides a fingerprint of the molecule's structure. unt.eduuab.edu Analysis of these fragmentation patterns helps to identify the different components of a molecule and how they are connected. For instance, in the analysis of propenylbenzene derivatives, MS/MS can help to differentiate isomers that might have very similar mass-to-charge ratios. wikipedia.org The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating complex mixtures and identifying individual components based on their fragmentation patterns. uoa.grnih.gov

Table 1: Key Mass Spectrometry Data for Benzene, propenyl-

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ | PubChem nih.gov |

| IUPAC Name | prop-1-enylbenzene | PubChem nih.gov |

| CAS Registry Number | 637-50-3 | NIST nist.gov |

| Molecular Weight | 118.176 g/mol | --- |

| Monoisotopic Mass | 118.07825 u | --- |

| Major EI-MS Peaks (m/z) | 117, 118, 115, 91, 78 | PubChem nih.gov |

This table is interactive. Click on headers to sort.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.comlabmanager.com These techniques provide a molecular "fingerprint" based on the characteristic frequencies at which different functional groups and bonds vibrate. labmanager.com They are highly effective for conformational analysis and studying the nature of chemical bonds. ojp.gov

FT-IR Spectroscopy : This technique measures the absorption of infrared light by a sample. It is particularly sensitive to polar functional groups and is widely used for identifying organic compounds. labmanager.com In the context of "Benzene, propenyl-", FT-IR can identify characteristic absorptions for the aromatic C-H stretch (around 3030-3100 cm⁻¹) and out-of-plane C-H bending (650-900 cm⁻¹). libretexts.org

Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light (a laser). mt.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. mt.com It is useful for studying the C=C bond in the propenyl side chain and the polymer backbone in polymerized structures. mt.comojp.gov

A study on cis(Z)- and trans(E)-monoethoxy-1-(2-nitro-1-propenyl) benzene isomers demonstrated that FT-IR and Raman spectroscopy could readily differentiate between the isomers. ojp.gov Key differentiating features included the C=C stretching mode in the Raman spectra and the symmetric NO₂ stretching band in both IR and Raman spectra, which appeared at significantly different frequencies for the cis and trans isomers. ojp.gov

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Elucidation of Chiral Benzene, propenyl- Derivatives

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and studying the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. bruker.comwikipedia.org

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. bruker.comwikipedia.orgresearchgate.net Since VCD is sensitive to the 3D arrangement of atoms, it can be used to determine the absolute configuration of chiral molecules in solution. wikipedia.orgresearchgate.net The experimental VCD spectrum is often compared with spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT) to make a definitive assignment. wikipedia.org

Electronic Circular Dichroism (ECD) : ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions. rsc.orgull.esmdpi.com The shape and sign of an ECD spectrum are highly sensitive to both the absolute configuration and the molecular conformation. rsc.orgnih.gov For flexible molecules, the observed ECD spectrum is a weighted average of the spectra of all populated conformers. rsc.org Like VCD, the combination of experimental ECD with theoretical calculations is a powerful method for establishing the absolute stereochemistry of chiral compounds. nih.govresearchgate.net

These techniques are invaluable for studying chiral derivatives of "Benzene, propenyl-", providing crucial information that cannot be obtained from non-chiroptical methods.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Isomer Separation and Purity Assessment in Research Applications

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of compounds. When coupled with mass spectrometry, they provide a powerful analytical platform for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for separating and identifying volatile and thermally stable compounds. ocl-journal.org The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. nih.gov GC-MS has been used to identify "Benzene, propenyl-" (as β-Methylstyrene) in various samples, including industrial wastewater and volatile components from mussels. nih.gov It is also a standard method for analyzing allergens, including propenylbenzene derivatives like isoeugenol (B1672232), in cosmetic ingredients. ocl-journal.orgresearchgate.net